molecular formula C8H11BrN2 B13547398 4-Bromo-5-ethyl-2,6-dimethylpyrimidine

4-Bromo-5-ethyl-2,6-dimethylpyrimidine

Cat. No.: B13547398
M. Wt: 215.09 g/mol
InChI Key: RFUMBHGSKWRCNR-UHFFFAOYSA-N
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Description

4-Bromo-5-ethyl-2,6-dimethylpyrimidine is a heterocyclic organic compound with the molecular formula C8H11BrN2 It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-ethyl-2,6-dimethylpyrimidine typically involves the bromination of 5-ethyl-2,6-dimethylpyrimidine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a temperature range of 0-25°C to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-ethyl-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).

Major Products:

  • Substitution reactions yield various substituted pyrimidines.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in the formation of 5-ethyl-2,6-dimethylpyrimidine.

Scientific Research Applications

4-Bromo-5-ethyl-2,6-dimethylpyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Agrochemicals: It is used in the development of herbicides, fungicides, and insecticides due to its ability to interact with biological targets in pests.

    Materials Science: The compound is utilized in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-Bromo-5-ethyl-2,6-dimethylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine atom and the pyrimidine ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The ethyl and dimethyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-Bromo-2,6-dimethylpyrimidine: Lacks the ethyl group at position 5.

    5-Ethyl-2,6-dimethylpyrimidine: Lacks the bromine atom at position 4.

    4-Chloro-5-ethyl-2,6-dimethylpyrimidine: Contains a chlorine atom instead of bromine at position 4.

Uniqueness: 4-Bromo-5-ethyl-2,6-dimethylpyrimidine is unique due to the presence of both the bromine atom and the ethyl group, which can significantly influence its reactivity and interaction with biological targets. The combination of these substituents can enhance the compound’s versatility in various chemical reactions and applications.

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

4-bromo-5-ethyl-2,6-dimethylpyrimidine

InChI

InChI=1S/C8H11BrN2/c1-4-7-5(2)10-6(3)11-8(7)9/h4H2,1-3H3

InChI Key

RFUMBHGSKWRCNR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N=C1Br)C)C

Origin of Product

United States

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